4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
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Overview
Description
4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a condensation reaction between an aldehyde and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The final product is typically purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. The imine group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2-Chlorophenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
- 4-[(E)-[(2-Hydroxyphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate
Uniqueness
4-[(E)-[(2-Methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Properties
Molecular Formula |
C23H18BrNO2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C23H18BrNO2/c1-17-4-2-3-5-22(17)25-16-19-8-13-21(14-9-19)27-23(26)15-10-18-6-11-20(24)12-7-18/h2-16H,1H3/b15-10+,25-16? |
InChI Key |
DXPPODJMXZUBQP-YBFFCPCVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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